molecular formula C10H10N2O2 B2751867 3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2025387-50-0

3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2751867
CAS No.: 2025387-50-0
M. Wt: 190.202
InChI Key: VCGICJRRMBGTGG-UHFFFAOYSA-N
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Description

3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid is a potentially useful bicyclo[1.1.1]pentane building block . It is part of an ongoing synthetic quest to expand the frontiers of contemporary medicinal chemistry .


Synthesis Analysis

The synthesis of this compound involves a practical metal-free homolytic aromatic alkylation protocol . This expedient synthesis showcases the application of this motif as a probe in a biological study .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are part of a metal-free homolytic aromatic alkylation protocol . This protocol is part of an ongoing synthetic quest in contemporary medicinal chemistry .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid has been synthesized through a practical metal-free homolytic aromatic alkylation protocol. This synthesis is significant in expanding the frontiers of contemporary medicinal chemistry, offering a new building block for further biological studies (Thirumoorthi & Adsool, 2016).

Acidities and Substituent Effects

The acidities of various substituted bicyclo[1.1.1]pentane-1-carboxylic acids have been explored, providing insights into the substituent effects on these compounds. This research aids in understanding the chemical properties of such compounds, crucial for their application in medicinal chemistry (Wiberg, 2002).

Bridgehead-Bridgehead Interactions

Studies have been conducted on the manifestations of bridgehead-bridgehead interactions in the bicyclo[1.1.1]pentane ring system, including this compound. These interactions are crucial for understanding the reactivity and stability of these compounds (Adcock et al., 1999).

Synthetic Chemistry of Bicyclo[1.1.1]pentane

The compound has been instrumental in the synthetic chemistry of bicyclo[1.1.1]pentane, a scaffold of significant interest in drug discovery. Its synthesis facilitates the development of bioisosteres for various molecular structures, contributing to the creation of new drugs (Kanazawa & Uchiyama, 2018).

Properties

IUPAC Name

3-pyrazin-2-ylbicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c13-8(14)10-4-9(5-10,6-10)7-3-11-1-2-12-7/h1-3H,4-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGICJRRMBGTGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(=O)O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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